molecular formula C9H7Cl2NO B11885599 5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one

5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11885599
M. Wt: 216.06 g/mol
InChI Key: NPZWDKAHJBPSHN-UHFFFAOYSA-N
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Description

5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of two chlorine atoms at positions 5 and 6 and a dihydroquinolinone core, has garnered interest due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dichloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinolinone core. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one can undergo oxidation reactions to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.

    Substitution: The chlorine atoms at positions 5 and 6 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, typically under basic conditions.

Major Products:

    Oxidation: Formation of quinoline derivatives with higher oxidation states.

    Reduction: Formation of dihydroquinoline derivatives.

    Substitution: Formation of substituted quinolinone derivatives with various functional groups.

Scientific Research Applications

Chemistry: 5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one is used as a building block in the synthesis of more complex molecules

Biology: The compound has shown potential as a bioactive molecule in various biological assays. Its derivatives are studied for their antimicrobial, antiviral, and anticancer properties.

Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as therapeutic agents. They are investigated for their ability to interact with specific biological targets, such as enzymes or receptors, to modulate disease pathways.

Industry: The compound is used in the development of agrochemicals and dyes. Its derivatives may serve as intermediates in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one and its derivatives depends on their specific biological targets. In general, these compounds may interact with enzymes, receptors, or nucleic acids to exert their effects. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists. The exact molecular pathways involved can vary based on the specific derivative and its intended application.

Comparison with Similar Compounds

    5,6-Dichloroquinoline: Lacks the dihydroquinolinone core but shares the dichloro substitution pattern.

    3,4-Dihydroquinolin-2(1H)-one: Lacks the chlorine atoms but shares the dihydroquinolinone core.

    6-Chloro-3,4-dihydroquinolin-2(1H)-one: Similar structure with only one chlorine atom.

Uniqueness: 5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both chlorine atoms and the dihydroquinolinone core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H7Cl2NO

Molecular Weight

216.06 g/mol

IUPAC Name

5,6-dichloro-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C9H7Cl2NO/c10-6-2-3-7-5(9(6)11)1-4-8(13)12-7/h2-3H,1,4H2,(H,12,13)

InChI Key

NPZWDKAHJBPSHN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C(=C(C=C2)Cl)Cl

Origin of Product

United States

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